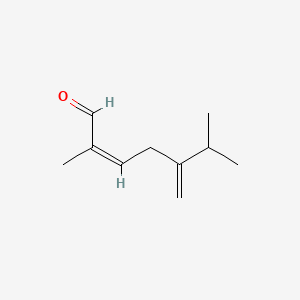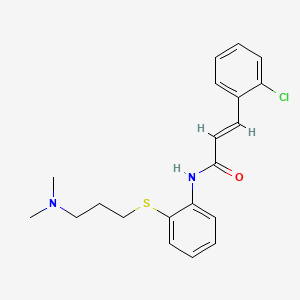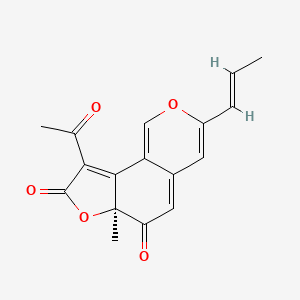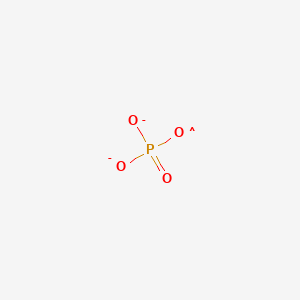
CID 5460550
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoxidophosphate(.2-) is an inorganic radical anion, a phosphate ion and a divalent inorganic anion. It is a conjugate base of a hydroxidotrioxidophosphate(.1-).
科学的研究の応用
Reversible Control of Protein Function in Cells
Chemically Induced Dimerization (CID) has been instrumental in studying various biological processes. Recent advancements have led to the development of orthogonal and reversible CID systems, offering precise control over protein function with exceptional spatiotemporal resolution. These advancements have primarily been applied in dissecting signal transductions and are now expanding to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
CID is effectively used in biomedical research for inducible gene regulation. Recent work demonstrates the development of PROTAC-CID platforms for gene regulation and editing. This system allows for the fine-tuning of gene expression and multiplexing of biological signals, providing new avenues for transient genome manipulation and gene activation in vivo (Ma et al., 2023).
Insights into Cell Biology
CID techniques have provided insights into complex problems in cell biology. Particularly, it has shed light on the "signaling paradox" in lipid second messengers and small GTPases. Recent technical advances in CID offer improved specificity and the ability to manipulate multiple systems orthogonally within a single cell (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer
A novel chemical inducer of protein dimerization, capable of rapid activation and deactivation using orthogonal light pulses, has been developed. This tool offers enhanced spatiotemporal control in studying dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Barley
CID, specifically carbon isotope discrimination, is a valuable criterion for improving water use efficiency and productivity in barley. It has shown potential in barley breeding programs for selecting high-efficiency genotypes in different environments (Anyia et al., 2007).
特性
製品名 |
CID 5460550 |
|---|---|
分子式 |
O4P-2 |
分子量 |
94.971 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3)/p-2 |
InChIキー |
FPENSXCWDDOFJI-UHFFFAOYSA-L |
SMILES |
[O-]P(=O)([O-])[O] |
正規SMILES |
[O-]P(=O)([O-])[O] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



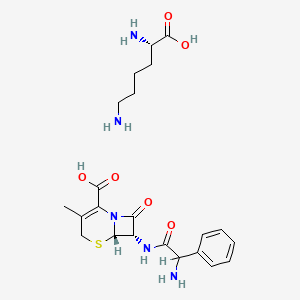
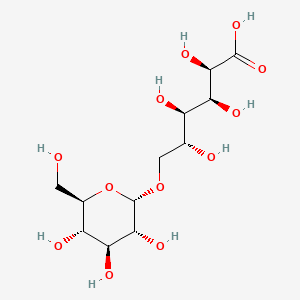
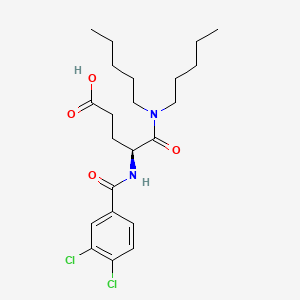
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
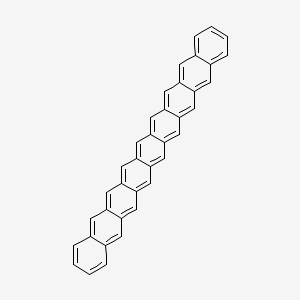
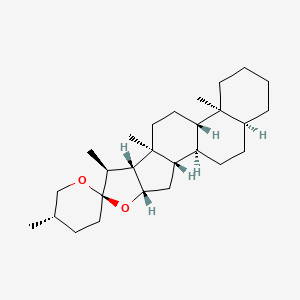
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
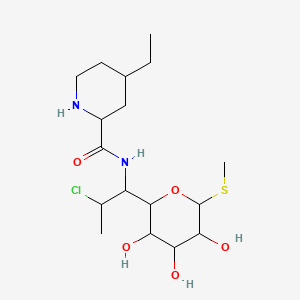
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
